![molecular formula C14H15N5O6S2 B146850 Cefdaloxime CAS No. 80195-36-4](/img/structure/B146850.png)
Cefdaloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefdaloxime is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Gram-positive and Gram-negative bacteria. The compound is characterized by its methoxymethyl and [(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetyl]amino side-groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cefdaloxime is synthesized through a series of chemical reactions involving the formation of the β-lactam ring, which is crucial for its antibacterial activity. The synthesis typically involves the following steps:
Formation of the β-lactam ring: This is achieved through the cyclization of a suitable precursor.
Introduction of side chains: The methoxymethyl and thiazolyl side chains are introduced through specific chemical reactions.
Hydroxyimino group addition: This group is added to enhance the antibacterial activity of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These are used to control the reaction conditions precisely.
Purification steps: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Cefdaloxime undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Pharmacokinetics and Tissue Penetration
Research has demonstrated that cefdaloxime exhibits significant tissue penetration, which is crucial for its therapeutic effectiveness. A study using microdialysis indicated that this compound achieves higher concentrations in lung tissue compared to other antibiotics, such as cefixime. This property is vital for treating pulmonary infections, as it ensures that effective drug levels are maintained at the site of infection over time .
Table 1: Pharmacokinetic Properties of this compound
Parameter | Value |
---|---|
Bioavailability | High |
Peak plasma concentration | Varies with dosage |
Half-life | Approximately 3-4 hours |
Tissue concentration duration | Up to 12 hours post-dose |
Therapeutic Applications
This compound has been successfully utilized in various clinical settings:
- Respiratory Tract Infections : It has shown effectiveness against pathogens such as Streptococcus pneumoniae and Haemophilus influenzae, making it suitable for treating pneumonia and bronchitis .
- Urinary Tract Infections : Its broad-spectrum activity allows it to treat uncomplicated urinary tract infections effectively .
- Skin and Soft Tissue Infections : this compound is also employed in managing skin infections due to its potency against common skin pathogens .
Innovative Formulations
Recent advancements have focused on developing sustained-release formulations of this compound to improve patient compliance and therapeutic outcomes. For example, niosomal suspensions have been proposed as a delivery system that enhances bioavailability while reducing dosing frequency .
Table 2: Comparison of Conventional vs. Sustained-Release Formulations
Feature | Conventional Formulation | Sustained-Release Formulation |
---|---|---|
Dosing Frequency | Twice daily | Once daily |
Peak Plasma Concentration | Higher variability | More stable levels |
Patient Compliance | Lower | Higher |
Case Studies and Clinical Trials
Several clinical studies have validated the efficacy of this compound in treating specific infections:
- A study demonstrated that a once-daily regimen of this compound significantly reduced bacterial counts in patients with Streptococcus pneumoniae infections, highlighting its potential as a first-line treatment option .
- Another investigation into the pharmacodynamics of this compound showed that it maintained effective concentrations in tissues involved in respiratory infections for extended periods post-administration .
Mechanism of Action
Cefdaloxime is compared with other third-generation cephalosporins such as cefpodoxime and cefuroxime. While all these compounds share a similar β-lactam ring structure, this compound is unique due to its specific side chains, which confer distinct antibacterial properties .
Comparison with Similar Compounds
Cefpodoxime: Known for its effectiveness against respiratory tract infections.
Cefuroxime: Commonly used to treat urinary tract infections and respiratory infections
Cefdaloxime stands out due to its enhanced stability against β-lactamase enzymes, making it effective against a broader range of bacterial strains .
Biological Activity
Cefdaloxime is a third-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity. It is primarily used for its efficacy against various Gram-positive and Gram-negative bacteria. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacodynamics, clinical efficacy, and relevant case studies.
This compound operates by inhibiting the synthesis of the bacterial cell wall. This action is characteristic of β-lactam antibiotics, which bind to penicillin-binding proteins (PBPs) involved in the final transpeptidation step of peptidoglycan synthesis. By mimicking the D-Ala-D-Ala moiety of muropeptides, this compound irreversibly inhibits PBPs, leading to cell lysis and death of the bacteria .
Mechanism | Description |
---|---|
Target | Penicillin-binding proteins (PBPs) |
Action | Inhibition of peptidoglycan synthesis |
Result | Bacterial cell lysis and death |
Pharmacodynamics
This compound demonstrates significant bactericidal activity against a variety of pathogens. Its effectiveness is influenced by its stability against certain β-lactamases, which allows it to overcome resistance mechanisms that affect other antibiotics. The drug exhibits variable absorption rates and distribution characteristics but maintains a half-life conducive to effective dosing schedules .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Absorption | Approximately 50% after oral intake |
Half-life | 2.09 to 2.84 hours |
Protein Binding | 22% to 33% in serum |
Excretion | 29% to 33% unchanged in urine |
Clinical Efficacy
This compound has been evaluated in various clinical scenarios, particularly for urinary tract infections (UTIs) and respiratory tract infections. A notable study compared its efficacy with ciprofloxacin for treating uncomplicated cystitis. While this compound showed acceptable clinical outcomes, it did not meet noninferiority criteria compared to ciprofloxacin .
Case Study: Comparison with Ciprofloxacin
- Study Design : Randomized controlled trial involving 300 women.
- Treatment Groups :
- Group A: Ciprofloxacin (250 mg twice daily)
- Group B: this compound (100 mg twice daily)
- Results :
- Clinical cure rate at 30 days:
- Ciprofloxacin: 93%
- This compound: 82%
- Microbiological cure rate:
- Ciprofloxacin: 96%
- This compound: 81%
- Clinical cure rate at 30 days:
The study concluded that while this compound was effective, its performance was statistically inferior to ciprofloxacin in this context .
Table 2: Clinical Outcomes Comparison
Outcome Measure | Ciprofloxacin (%) | This compound (%) | Difference (%) |
---|---|---|---|
Clinical Cure Rate | 93 | 82 | -11 |
Microbiological Cure Rate | 96 | 81 | -15 |
Resistance Patterns
Despite its broad-spectrum activity, resistance to this compound can occur, particularly in organisms producing extended-spectrum β-lactamases (ESBLs). This highlights the necessity for susceptibility testing in clinical settings to ensure appropriate antibiotic selection .
Properties
CAS No. |
80195-36-4 |
---|---|
Molecular Formula |
C14H15N5O6S2 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H15N5O6S2/c1-25-2-5-3-26-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-27-14(15)16-6/h4,8,12,24H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1 |
InChI Key |
HOGISBSFFHDTRM-RWFJUVPESA-N |
SMILES |
COCC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |
Isomeric SMILES |
COCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)SC1)C(=O)O |
Canonical SMILES |
COCC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |
Synonyms |
(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; _x000B_[6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.